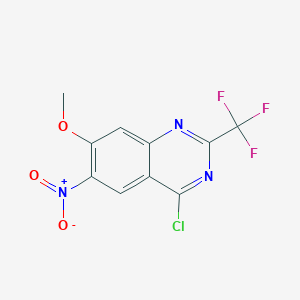
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-methoxyquinazoline followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions: 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-7-methoxy-6-amino-2-(trifluoromethyl)quinazoline.
科学的研究の応用
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.
類似化合物との比較
- 4-Chloro-7-methoxy-6-nitroquinazoline
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
- 4-Chloro-6-nitro-2-(trifluoromethyl)quinazoline
Comparison: Compared to these similar compounds, 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its potential as a pharmacologically active molecule, making it a valuable compound for further research and development.
特性
分子式 |
C10H5ClF3N3O3 |
|---|---|
分子量 |
307.61 g/mol |
IUPAC名 |
4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5ClF3N3O3/c1-20-7-3-5-4(2-6(7)17(18)19)8(11)16-9(15-5)10(12,13)14/h2-3H,1H3 |
InChIキー |
SIOWPQWUJUMQGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
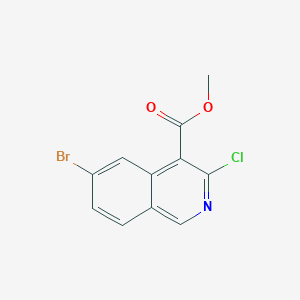
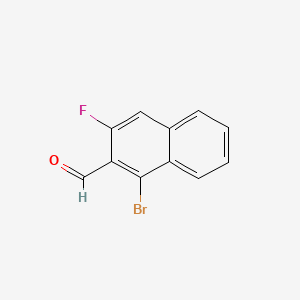
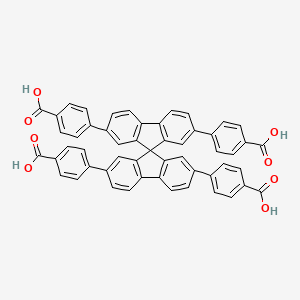
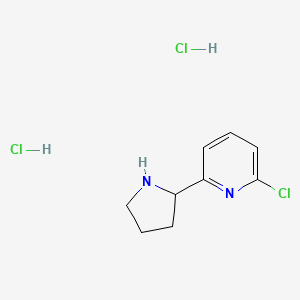


![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
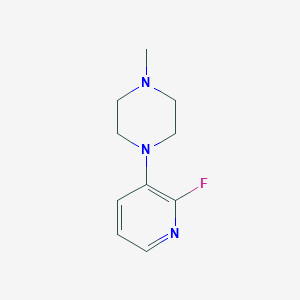
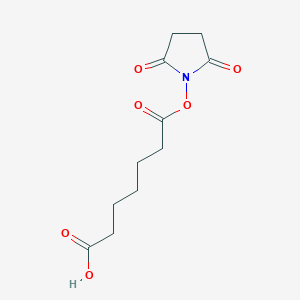
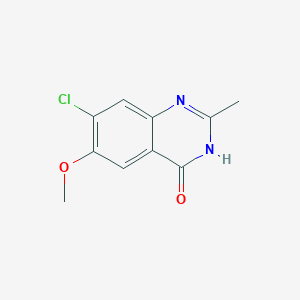


![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
